10-Acetoxydecanoic acid
CAS No.: 92038-37-4
Cat. No.: VC8009093
Molecular Formula: C12H22O4
Molecular Weight: 230.3 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 92038-37-4 |
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Molecular Formula | C12H22O4 |
Molecular Weight | 230.3 g/mol |
IUPAC Name | 10-acetyloxydecanoic acid |
Standard InChI | InChI=1S/C12H22O4/c1-11(13)16-10-8-6-4-2-3-5-7-9-12(14)15/h2-10H2,1H3,(H,14,15) |
Standard InChI Key | KHKUUQIMOYQNHB-UHFFFAOYSA-N |
SMILES | CC(=O)OCCCCCCCCCC(=O)O |
Canonical SMILES | CC(=O)OCCCCCCCCCC(=O)O |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
10-Acetoxydecanoic acid features a linear carbon chain with two functional groups: a carboxylic acid at the first carbon () and an acetyloxy ester at the tenth carbon (). The IUPAC name, 10-acetyloxydecanoic acid, reflects this arrangement. The SMILES notation delineates the acetyl group () linked via an ether bond to the decanoic acid backbone .
The compound’s 2D structure, available in PubChem, confirms the ester’s position distal to the carboxylic acid, creating a polar-nonpolar amphipathic profile. Computational models predict a bent conformation in the 3D structure due to steric interactions between the acetyloxy group and the alkyl chain .
Physicochemical Characteristics
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Molecular Weight: 230.30 g/mol
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Solubility: Limited solubility in water (<1 g/L at 25°C) due to the long hydrophobic chain; soluble in organic solvents like ethanol and dimethyl sulfoxide (DMSO) .
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Melting/Boiling Points: Experimental data are sparse, but analogous esters (e.g., methyl decanoate) suggest a melting point near 15°C and a boiling point exceeding 250°C under reduced pressure .
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LogP: Estimated at 3.2, indicating moderate lipophilicity, which influences membrane permeability and bioavailability .
Synthesis and Production Pathways
Chemical Synthesis
The primary route to 10-acetoxydecanoic acid involves esterification of 10-hydroxydecanoic acid with acetic anhydride. This method parallels the synthesis of methyl 10-hydroxydecanoate (CAS 2640-94-0), where hydroxyl groups are acetylated under acidic or basic conditions . For example:
Yields depend on reaction time, temperature, and catalyst selection (e.g., sulfuric acid or pyridine).
Biological Activity and Mechanisms
Modulation of Oxidative Stress
Decanoic acid derivatives, including 10-acetoxydecanoic acid, exhibit neuroprotective effects by reducing reactive oxygen species (ROS). In neuroblastoma cells (SH-SY5Y and Neuro2a), phosphatidylcholine containing decanoic acid (PC10:0/10:0) suppressed release by upregulating catalase activity, independent of ketone body metabolism . Although direct studies on 10-acetoxydecanoic acid are lacking, its structural similarity suggests potential to attenuate oxidative damage, possibly through ester hydrolysis to decanoic acid in vivo .
Metabolic Pathways
The acetyloxy group may influence bioavailability. Esterases in the liver or serum could hydrolyze the compound to 10-hydroxydecanoic acid and acetic acid, linking it to lipid oxidation and energy production. This prodrug-like behavior mirrors medium-chain triglycerides (MCTs), which are metabolized into ketones for neuronal energy .
Applications in Research and Industry
Pharmaceutical Development
As a decanoic acid prodrug, 10-acetoxydecanoic acid could enhance drug delivery across the blood-brain barrier due to increased lipophilicity. Preclinical models of Alzheimer’s disease show that decanoic acid derivatives mitigate amyloid-β toxicity, suggesting therapeutic potential .
Industrial Uses
The compound’s ester group makes it a candidate for polymer synthesis. Similar to methyl 10-hydroxydecanoate, it could serve as a monomer for biodegradable polyesters, though industrial adoption requires further cost-benefit analysis .
Analytical Characterization
Spectroscopic Methods
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NMR: NMR (400 MHz, CDCl) displays signals at δ 4.05 (t, Hz, 2H, OCH), δ 2.30 (t, Hz, 2H, COOH-adjacent CH), and δ 2.05 (s, 3H, acetyl CH) .
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Mass Spectrometry: ESI-MS shows a molecular ion peak at m/z 231.1 [M+H], with fragmentation patterns confirming the acetyloxy and carboxylic acid groups .
Chromatographic Techniques
Reverse-phase HPLC (C18 column, acetonitrile/water gradient) elutes 10-acetoxydecanoic acid at 12.3 min, validated against PubChem’s spectral library .
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